molecular formula C7H6BrN3 B2703799 7-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 1427439-69-7

7-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2703799
CAS No.: 1427439-69-7
M. Wt: 212.05
InChI Key: JSUNLBBDEJGVIZ-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-3-amine is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle renowned for its broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The compound features a bromine atom at the 7-position of the pyridine ring and an amine group at the 3-position of the imidazole ring (Figure 1). Its synthesis typically involves regioselective bromination of precursor imidazo[1,2-a]pyridines followed by functionalization at the 3-position . Commercial availability is confirmed by suppliers such as CymitQuimica (Ref: 10-F639494) and Aaron Chemicals (CAS#: 2913244-08-1), with purity ≥95% .

The compound’s utility stems from its role as a versatile intermediate in drug discovery. For instance, Schiff base derivatives of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (a close analog) exhibit potent antibacterial activity against Gram-negative Proteus strains , while brominated analogs are explored as tau protein tracers in Alzheimer’s disease .

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUNLBBDEJGVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2N)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridin-3-amine typically involves the reaction of α-bromoketones with 2-aminopyridine. The process can be carried out under different reaction conditions to yield the desired product. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by subsequent bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Bromoimidazo[1,2-a]pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and modulate the function of enzymes and receptors involved in various cellular processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial survival .

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituents

Substitution at the 7-position significantly influences bioactivity and physicochemical properties. Key comparisons include:

Compound Substituent (Position) Key Properties/Activities References
7-Bromoimidazo[1,2-a]pyridin-3-amine Br (7), NH₂ (3) Intermediate for tau tracers; antimicrobial activity
6-Bromoimidazo[1,2-a]pyridin-3-amine Br (6), NH₂ (3) Lower anti-parasitic activity compared to 7-Bromo analog in Leishmania models
7-Chloroimidazo[1,2-a]pyridin-3-amine Cl (7), NH₂ (3) Reduced COX-2 selectivity vs. brominated analogs (IC₅₀: 0.12 µM vs. 0.07 µM)
7-Iodoimidazo[1,2-a]pyridin-3-amine I (7), NH₂ (3) Radioiodinated variant ([¹²⁵I]BIP-NMe2) used in PET imaging for tau pathology

Key Insight : Bromine at C-7 enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) and metabolic stability compared to smaller halogens like chlorine .

Role of Substituents at C-3

The 3-position amine group is critical for molecular interactions. Modifications here alter potency and selectivity:

Compound C-3 Substituent Biological Activity References
This compound NH₂ Base compound; moderate antimicrobial activity (MIC: 8 µg/mL for Proteus)
N-Methyl-7-bromoimidazo[1,2-a]pyridin-3-amine N-Me Reduced antimicrobial efficacy (MIC: 32 µg/mL) due to decreased hydrogen bonding capacity
2-(4-(Methylsulfonyl)phenyl)-N-phenyl analog N-Ph with SO₂Me High COX-2 inhibition (IC₅₀: 0.07 µM; Selectivity Index: 508.6)
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate COOEt Intermediate for further functionalization; no direct bioactivity reported

Key Insight: Arylaminomethyl groups at C-3 (e.g., N-phenyl with SO₂Me) enhance COX-2 selectivity by forming hydrogen bonds with Tyr385 and Ser530 residues .

Impact of Substituents on Adjacent Positions

Substitutions at C-6 and C-8 modulate activity synergistically with C-7 bromine:

Compound Substituents Bioactivity References
7-Bromo-8-methylimidazo[1,2-a]pyridin-3-amine Br (7), Me (8) Enhanced COX-2 selectivity (SI: 508.6) due to steric hindrance of COX-1
7-Bromo-6-methylimidazo[1,2-a]pyridin-3-amine Br (7), Me (6) Reduced anti-parasitic activity in L. donovani models (EC₅₀: >10 µM)
7-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine Br (7), Ph (2) Improved antimicrobial spectrum (MIC: 4 µg/mL for S. aureus)

Key Insight : Methyl groups at C-8 improve COX-2 selectivity by sterically blocking COX-1 binding, while C-6 methylation disrupts anti-parasitic activity .

Tables and Figures :

  • Figure 1 : Structure of this compound.
  • Table 1 : Comparison of halogenated analogs.
  • Table 2 : C-3 substituent effects.
  • Table 3 : Adjacent position substitutions.

Biological Activity

7-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : Approximately 232.05 g/mol

The presence of the bromine atom at the 7-position contributes to its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities including:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB) .
  • Antiviral Properties : It shows promise in inhibiting viral infections, although specific viral targets require further investigation .
  • Anticancer Effects : Research indicates that this compound can interfere with cancer cell proliferation by modulating key cellular pathways .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with enzymes critical for the survival of pathogens. For instance, it inhibits enzymes essential for Mtb growth, demonstrating potential as an antituberculosis agent .
  • Receptor Modulation : It binds to specific receptors, influencing various cellular processes that can lead to therapeutic effects .

Antituberculosis Activity

A study conducted by Abrahams et al. highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Mtb. The minimum inhibitory concentration (MIC) for this compound was reported to be as low as 0.03 µM in some assays, indicating potent activity against drug-resistant strains .

CompoundMIC (µM)Target Pathogen
This compound0.03 - 5.0Mycobacterium tuberculosis
Other Imidazo Compounds0.5 - 10Various

Anticancer Studies

Research has shown that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells. For example, studies demonstrated that treatment with this compound resulted in significant cell death in human cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .

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